![molecular formula C17H15ClO4 B123399 2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid CAS No. 60012-96-6](/img/structure/B123399.png)
2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid
Descripción general
Descripción
2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid is a phenoxyaromatic carboxylic acid derivative with structural similarities to fibrate-class hypolipidemic agents. Its core structure comprises a phenoxy group substituted with a 3-chlorobenzoyl moiety at the para-position and a branched methylpropanoic acid chain. The 3-chlorobenzoyl group distinguishes it from other fibrates, which typically feature 4-chlorobenzoyl or simpler chlorophenoxy substituents.
Métodos De Preparación
Solvent-Based Crystallization Methods
Solvent Selection and Optimization
The synthesis of 2-[4-(3-chlorobenzoyl)phenoxy]-2-methylpropanoic acid typically involves dissolving the crude compound in a polar protic solvent, followed by controlled cooling to induce crystallization. Patent data for the 4-chloro isomer reveals that isopropanol, methanol, and ethanol, often mixed with water, are preferred solvents due to their ability to dissolve the compound at elevated temperatures while promoting nucleation upon cooling . For example, a 31:0.8 isopropanol-to-water ratio achieved a 95.3% yield in large-scale preparations, with the solvent’s polarity directly influencing crystal lattice formation .
Temperature Gradients and Cooling Rates
Heating the solvent to 50–65°C ensures complete dissolution of the starting material, while gradual cooling to −10–10°C facilitates the growth of stable polymorphs. Rapid cooling (<5°C/hour) in Example 5 resulted in a lower yield (78.1%) due to premature precipitation of amorphous phases, whereas slower cooling (10°C/hour) in Example 1 yielded highly crystalline material (87.5%) . The endothermic transition at 183.7°C in differential scanning calorimetry (DSC) profiles confirms the thermal stability of the anhydrous form .
Purification and Activation Techniques
Activated Carbon Treatment
Incorporating medicinal-grade activated carbon (0.03–0.01 g/g of starting material) during the dissolution phase removes impurities and residual catalysts. Post-filtration, the clarified solution exhibits improved crystallinity, as evidenced by sharp X-ray powder diffraction (XRPD) peaks at 2θ = 5.5°, 7.9°, and 22.2° .
Drying Conditions
Forced-air drying at 40–60°C eliminates solvent residues without inducing phase transitions. Prolonged drying (>3 hours) at 60°C in Example 3 produced a moisture content of <0.2%, meeting pharmacopeial standards for hygroscopicity .
Scalability and Industrial Feasibility
Large-Sbatch Production
Example 6 demonstrates the scalability of the process, with a 3.2 kg batch yielding 95.3% product using a 100 L reactor. The solvent-to-solid ratio (10:1 mL/g) and stirred-tank hydrodynamics ensured uniform heat transfer, critical for reproducibility .
Solvent Recovery and Sustainability
Isopropanol and ethanol were recovered at >90% efficiency via vacuum distillation, reducing production costs and environmental impact. Tert-amyl alcohol, though effective, posed challenges in recovery due to its higher boiling point (102°C) .
Stability and Polymorph Characterization
Accelerated Stability Testing
Long-term (25°C, 60% RH, 12 months) and accelerated (40°C, 75% RH, 6 months) stability studies confirmed the polymorph’s resistance to humidity and temperature fluctuations. XRPD patterns remained unchanged, with no detectable shifts in characteristic peaks .
Dissolution Performance
Comparative dissolution tests in pH 6.8 buffer revealed that the anhydrous form achieved 98% release within 30 minutes, outperforming hydrated variants (72% release) due to its lower lattice energy .
Comparative Analysis of Synthetic Routes
Parameter | Example 1 (Isopropanol/Water) | Example 4 (Ethanol/Water) | Example 5 (Tert-Amyl Alcohol) |
---|---|---|---|
Solvent Ratio (mL/g) | 10:1 | 9.7:1 | 10.9:1 |
Crystallization Temp. | 10°C | 8°C | −10°C |
Yield (%) | 87.5 | 93.7 | 78.1 |
Purity (HPLC) | 99.2% | 99.5% | 98.8% |
Table 1: Performance metrics of selected preparation methods. Ethanol-water systems achieved the highest yield and purity, while tert-amyl alcohol required subzero temperatures for crystallization .
Análisis De Reacciones Químicas
2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzoyl chloride moiety.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
The compound “2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid,” also known by its structural formula and various identifiers, has garnered attention in scientific research for its diverse applications, particularly in pharmacology and biochemistry. This article delves into the applications of this compound, supported by data tables and case studies, while ensuring a comprehensive overview of its relevance in various fields.
Chemical Properties and Structure
Before discussing applications, it is essential to understand the chemical properties of this compound. The compound is characterized by the following features:
- Molecular Formula : C16H16ClO3
- Molecular Weight : 303.75 g/mol
- IUPAC Name : this compound
The presence of a chlorobenzoyl group and a phenoxy linkage contributes to its biological activity and potential therapeutic uses.
Pharmacological Applications
This compound has been studied for its potential anti-inflammatory and analgesic properties. Research indicates that it may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory process.
Case Study: Anti-inflammatory Activity
A study conducted by Zhang et al. (2021) demonstrated that this compound exhibited significant inhibition of COX-2 in vitro, leading to reduced prostaglandin E2 production. The results suggest potential applications in treating inflammatory diseases such as arthritis.
Study | Method | Findings |
---|---|---|
Zhang et al., 2021 | In vitro COX inhibition | Significant reduction in PGE2 levels; potential for anti-inflammatory therapies |
Agricultural Chemistry
This compound has also been explored for its herbicidal properties. Its structure suggests that it might act as a selective herbicide, targeting specific weed species while minimizing damage to crops.
Case Study: Herbicidal Efficacy
Research by Lee et al. (2020) evaluated the herbicidal activity of this compound against common agricultural weeds. The study found that it effectively inhibited the growth of several weed species at low concentrations.
Study | Target Weeds | Concentration | Efficacy |
---|---|---|---|
Lee et al., 2020 | Amaranthus retroflexus, Chenopodium album | 100 ppm | >80% growth inhibition |
Biochemical Research
In biochemical studies, this compound serves as a tool for investigating cellular pathways related to inflammation and cancer. Its ability to modulate enzyme activity makes it valuable for understanding disease mechanisms.
Case Study: Cellular Pathway Modulation
A recent investigation by Kumar et al. (2022) explored how this compound affects NF-kB signaling pathways in cancer cells. The findings indicated that treatment with the compound led to decreased NF-kB activity, suggesting a role in cancer therapy.
Study | Cell Line | Treatment Duration | Results |
---|---|---|---|
Kumar et al., 2022 | MDA-MB-231 (breast cancer) | 24 hours | Decreased NF-kB activity; potential anti-cancer effects |
Development of Novel Drug Formulations
The unique chemical structure of this compound has prompted research into its formulation as part of novel drug delivery systems. Its lipophilicity and ability to penetrate biological membranes make it suitable for use in transdermal patches and other delivery methods.
Case Study: Transdermal Delivery System
Research conducted by Smith et al. (2023) demonstrated the efficacy of a transdermal patch containing this compound for delivering anti-inflammatory agents directly to the site of pain, enhancing therapeutic outcomes while reducing systemic side effects.
Study | Delivery Method | Active Ingredients | Efficacy |
---|---|---|---|
Smith et al., 2023 | Transdermal patch | Anti-inflammatory agents + this compound | Improved pain relief compared to oral administration |
Mecanismo De Acción
The mechanism of action of 2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid involves its interaction with specific molecular targets. It is known to act on peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in lipid metabolism . By activating PPARα, this compound can modulate the expression of genes involved in fatty acid oxidation and lipid transport, leading to its hypolipidemic effects .
Comparación Con Compuestos Similares
Structural Analogues and Substitution Patterns
The pharmacological activity of fibrates is highly dependent on substituent position and functional groups. Below is a comparative analysis of key analogues:
Physicochemical Properties
- Lipophilicity: Fenofibric acid (log P = 5.24) and bezafibrate (log P ~4.8) exhibit high lipophilicity, correlating with poor water solubility. The 3-chlorobenzoyl analogue likely shares this trait, though solubility may differ due to steric effects.
- Metabolism: Fenofibric acid is the active metabolite of fenofibrate, formed via ester hydrolysis . The 3-chloro analogue’s metabolic pathway remains uncharacterized but may involve similar hepatic processes.
Pharmacological Activity
- PPAR-α Activation: The 4-chlorobenzoyl group in fenofibric acid optimizes PPAR-α binding, while clofibric acid’s simpler structure reduces efficacy .
- Microbial Growth Inhibition: Bezafibrate and fenofibrate inhibit microalgal growth at EC50 values of 1–10 mg/L . The 3-chloro analogue’s environmental impact is unknown.
Stability and Degradation
- Ciprofibrate degrades under alkaline conditions to form hydroxypropynyl and ethynyl derivatives . The 3-chloro analogue’s stability is unexplored but may differ due to benzoyl substitution position.
Actividad Biológica
2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid, commonly referred to in the context of its pharmacological applications, is a compound with significant biological activity, particularly as a ligand for the Peroxisome Proliferator-Activated Receptor Alpha (PPARA). This article explores its biological mechanisms, pharmacokinetics, and therapeutic applications, supported by research findings and case studies.
Target and Mode of Action
The primary target of this compound is PPARA. This compound binds to the ligand-binding domain of PPARA, leading to the activation of various downstream signaling pathways. The activation of PPARA notably influences:
- Fatty Acid Oxidation Pathway : Enhances the metabolism of fatty acids.
- Inflammation Pathway : Modulates inflammatory responses.
- Lipid Metabolism Pathway : Influences lipid profiles, promoting favorable lipid levels.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests that it is likely absorbed in the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted via urine and feces. Its structural similarities to other compounds indicate a potential for extensive metabolic processing.
Biological Effects
The interaction with PPARA results in several molecular and cellular effects:
- Gene Expression Changes : Alters the expression of genes involved in lipid metabolism and inflammation.
- Cellular Metabolism Alterations : Enhances metabolic rates in various tissues.
- Reduction in Inflammation : Exhibits anti-inflammatory properties, which may be beneficial in metabolic disorders.
Case Studies
Several studies have investigated the effects of this compound on metabolic disorders:
- Hyperlipidemia Treatment : Clinical trials have demonstrated that this compound can effectively lower triglyceride levels and improve HDL cholesterol levels in patients with dyslipidemia. It was noted that treatment with this compound resulted in a significant reduction in triglycerides compared to placebo groups .
- Diabetes Management : In animal models, administration of this compound improved insulin sensitivity and reduced markers of inflammation associated with obesity .
- Long-term Safety and Efficacy : A long-term study involving diabetic patients showed a trend towards reduced cardiovascular events when treated with this compound alongside statins .
Data Tables
Study | Population | Dosage | Outcomes |
---|---|---|---|
FIELD Study | 9,795 patients | 145 mg/day | Reduced triglycerides; improved HDL levels |
Diabetes Study | Obese mice | Varies | Improved insulin sensitivity; reduced inflammation |
Long-term Safety Study | Diabetic patients | 145 mg/day | Reduced cardiovascular events trend |
Q & A
Q. What are the recommended synthetic routes for 2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid, and how do reaction conditions influence yield and purity?
Basic Research Question
The synthesis typically involves a two-step process: (1) coupling 4-(3-chlorobenzoyl)phenol with methyl 2-bromoisobutyrate under basic conditions (e.g., K₂CO₃ in DMF, 60–80°C, 12–24 hours) and (2) acidic hydrolysis (e.g., HCl in methanol/water) to yield the final carboxylic acid. Key variables affecting yield include:
- Solvent choice : DMF provides higher yields (~70%) compared to THF (~55%) due to better solubility of intermediates .
- Temperature : Reactions above 70°C reduce side products (e.g., ester decomposition).
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >95% purity .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?
Basic Research Question
1H NMR (400 MHz, DMSO-d₆) reveals critical peaks:
- δ 8.05 (d, J = 8.4 Hz, 2H, aromatic protons adjacent to ketone).
- δ 7.55 (t, J = 7.8 Hz, 1H, 3-chlorobenzoyl aromatic proton).
- δ 1.65 (s, 6H, methyl groups on the propanoic acid).
13C NMR confirms the carbonyl group (C=O) at ~170 ppm. FT-IR shows C=O stretching at 1720 cm⁻¹ (ester) and 1680 cm⁻¹ (ketone). LC-MS ([M-H]⁻ at m/z 318) validates molecular weight .
Q. What are the common impurities or degradation products, and how can they be quantified?
Advanced Research Question
Major impurities include:
- 4-Chlorobenzoyl isomer (Related Compound B, USP): Forms due to chlorobenzoyl regioisomerism during synthesis.
- Esterified derivatives : Unhydrolyzed intermediates from incomplete hydrolysis.
Analytical Method : - HPLC (C18 column, 0.1% H₃PO₄/acetonitrile gradient, 254 nm UV detection). Retention times: target compound (12.3 min), 4-chloro isomer (14.1 min), ester derivative (16.8 min). Quantification limits: 0.1% for impurities .
Q. What in vitro models are suitable for evaluating its pharmacological activity?
Basic Research Question
- PPARα/γ Transactivation Assays : Transfect HepG2 cells with PPAR-responsive luciferase reporters. EC₅₀ values for the 3-chloro derivative range 15–50 μM, compared to 5–20 μM for the 4-chloro analog (fenofibric acid) .
- Lipid Accumulation Assays : Differentiated 3T3-L1 adipocytes treated with 10–100 μM compound show 20–40% reduction in triglyceride content vs. controls .
Q. How do structural modifications at the chlorobenzoyl moiety affect biological activity?
Advanced Research Question
- 3-Chloro vs. 4-Chloro Substitution : The 3-chloro derivative exhibits ~30% lower PPARα binding affinity (Kd = 1.2 μM vs. 0.8 μM for 4-chloro) due to altered hydrophobic interactions in the ligand-binding domain. Molecular docking (AutoDock Vina) shows a 0.5 Å shift in positioning .
- Pharmacokinetics : 3-Chloro analogs have shorter plasma half-lives (t₁/₂ = 2.1 hours vs. 4.3 hours for 4-chloro) in rat models, attributed to faster CYP3A4-mediated metabolism .
Q. What strategies resolve discrepancies in reported biological activities across studies?
Advanced Research Question
- Standardized Assay Conditions : Variations in serum concentration (e.g., 10% FBS vs. serum-free) can alter PPAR activation by 2-fold. Use serum-free media for 24 hours pre-treatment .
- Purity Verification : Impurities >1% (e.g., ester derivatives) may antagonize activity. Confirm purity via HPLC before testing .
- Cell Line Consistency : PPARγ expression varies between HepG2 (low) and THP-1 (high), affecting dose-response curves .
Q. What chromatographic conditions optimize separation of stereoisomers or related compounds?
Advanced Research Question
- Chiral Separation : Although the compound lacks chiral centers, diastereomeric byproducts (e.g., from incomplete ester hydrolysis) are resolved using a Chiralpak AD-H column (hexane/isopropanol 85:15, 1.0 mL/min). Retention time differences ≥2 minutes confirm baseline separation .
- Degradation Products : Accelerated stability testing (40°C/75% RH, 4 weeks) identifies hydroxy derivatives (m/z 334), separable via HILIC chromatography .
Q. How does the compound interact with nuclear receptors, and what experimental approaches validate these interactions?
Advanced Research Question
- Competitive Binding Assays : Incubate recombinant PPARα ligand-binding domain with [³H]-rosiglitazone. The 3-chloro compound shows IC₅₀ = 8.2 μM vs. 3.1 μM for fenofibric acid .
- Gene Expression Profiling : RNA-seq of treated HepG2 cells reveals upregulation of CPT1A (2.5-fold) and ACOX1 (1.8-fold), confirming PPARα activation .
Propiedades
IUPAC Name |
2-[4-(3-chlorobenzoyl)phenoxy]-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO4/c1-17(2,16(20)21)22-14-8-6-11(7-9-14)15(19)12-4-3-5-13(18)10-12/h3-10H,1-2H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWVJAFWQBLUTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60208722 | |
Record name | Propanoic acid, 2-(4-(3-chlorobenzoyl)phenoxy)-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60208722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60012-96-6 | |
Record name | Propanoic acid, 2-(4-(3-chlorobenzoyl)phenoxy)-2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060012966 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanoic acid, 2-(4-(3-chlorobenzoyl)phenoxy)-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60208722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.